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Introduction

Decafentin is an organotin compound, formerly used as a fungicide, with the chemical formula

C46H51BrClPSn and a molecular weight of approximately 868.94 g/mol .[1][2][3] Structurally, it

is an ionic salt composed of a decyltriphenylphosphonium cation and a

bromochlorotriphenylstannate(IV) anion.[4] Accurate characterization of its chemical structure,

purity, and properties is essential for research, development, and regulatory purposes.

Spectroscopic techniques are fundamental tools for this characterization, providing detailed

information on the molecule's electronic structure, functional groups, atomic connectivity, and

mass.

This document provides detailed application notes and experimental protocols for the

characterization of Decafentin using Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-

Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy,

and Mass Spectrometry (MS).

General Experimental Workflow
The overall process for the spectroscopic characterization of a Decafentin sample follows a

logical progression from initial sample preparation to multi-technique data integration for final

structural confirmation.
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Caption: General workflow for the spectroscopic characterization of Decafentin.
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Application Note
UV-Vis spectroscopy is a valuable technique for analyzing molecules with chromophores (light-

absorbing groups).[5] In Decafentin, the multiple phenyl rings attached to both the tin and

phosphorus atoms contain π-electron systems that absorb UV radiation. This technique is

primarily used for:

Quantitative Analysis: Determining the concentration of Decafentin in a solution using a

calibration curve, following the Beer-Lambert law.

Purity Assessment: Detecting aromatic impurities that may have different absorption maxima

or spectral shapes.

Stability Studies: Monitoring the degradation of Decafentin over time, which may lead to

changes in the UV absorption spectrum.

Expected Quantitative Data
The UV-Vis spectrum of Decafentin is expected to show characteristic absorption bands

arising from the π → π* electronic transitions of the phenyl groups.

Parameter Expected Value Comments

λmax 1 ~220-230 nm
Primary absorption band for

phenyl rings.

λmax 2 ~260-280 nm

Secondary, fine-structured

bands (B-bands) characteristic

of benzene derivatives.

Experimental Protocol
Solvent Selection: Choose a UV-transparent solvent in which Decafentin is soluble.

Cyclohexane, ethanol, or acetonitrile are suitable choices.

Instrument Preparation: Warm up the UV-Vis spectrophotometer for at least 30 minutes to

ensure lamp stability.
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Blank Measurement: Fill a quartz cuvette with the chosen solvent and record a baseline

spectrum. This will be subtracted from the sample spectrum.

Sample Preparation: Prepare a stock solution of Decafentin of known concentration (e.g., 1

mg/mL). From this, prepare a dilute solution (e.g., 10 µg/mL) to ensure the absorbance is

within the instrument's linear range (typically 0.1-1.0 AU).

Sample Measurement: Rinse and fill the cuvette with the diluted Decafentin solution. Place

it in the spectrophotometer.

Data Acquisition: Scan the sample across a wavelength range of 200-400 nm.

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). For quantitative

analysis, measure the absorbance at the primary λmax.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Application Note
FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the

absorption of infrared radiation, which excites molecular vibrations. For Decafentin, FT-IR is

crucial for confirming the presence of key structural features, such as:

Aliphatic C-H bonds in the decyl chain.

Aromatic C-H and C=C bonds in the phenyl rings.

Bonds involving the heteroatoms: P-C (phenyl) and Sn-C (phenyl).

The overall "fingerprint" of the molecule for identification purposes.

Expected Quantitative Data
The following table summarizes the expected characteristic vibrational frequencies for

Decafentin.
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Wavenumber (cm⁻¹) Vibration Type Functional Group

3100-3000 C-H Stretch Aromatic (Phenyl Rings)

2950-2850 C-H Stretch Aliphatic (Decyl Chain)

~1580, ~1480, ~1430 C=C Stretch
Aromatic Ring Skeletal

Vibrations

~1440 P-C (Phenyl) Stretch Triphenylphosphine Moiety

1100-1000 In-plane C-H Bending Aromatic (Phenyl Rings)

~450 Sn-C (Phenyl) Stretch Triphenyltin Moiety

750-690 Out-of-plane C-H Bending Monosubstituted Phenyl Rings

Experimental Protocol
Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a

solvent like isopropanol and allowing it to dry completely.

Record a background spectrum of the empty ATR setup.

Place a small amount of solid Decafentin powder directly onto the ATR crystal.

Apply pressure using the anvil to ensure good contact between the sample and the

crystal.

Sample Preparation (KBr Pellet):

Mix ~1 mg of Decafentin with ~100 mg of dry, spectroscopic-grade potassium bromide

(KBr) in an agate mortar.

Grind the mixture until a fine, homogeneous powder is obtained.

Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a

thin, transparent pellet.
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Data Acquisition: Place the sample (ATR setup or KBr pellet) in the FT-IR spectrometer's

sample compartment.

Scan Parameters: Collect the spectrum over a range of 4000-400 cm⁻¹. Co-add 16 or 32

scans to improve the signal-to-noise ratio.

Data Analysis: Process the spectrum to identify the key absorption bands and compare them

to the expected values to confirm the presence of functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note
NMR spectroscopy is arguably the most powerful technique for complete structural elucidation

in solution. By analyzing the chemical environment of NMR-active nuclei, one can determine

the precise connectivity and 3D structure of a molecule. For Decafentin, a multi-nuclear

approach is required.

¹H NMR: Provides information on the number, environment, and connectivity of protons. It

will distinguish between aromatic protons on the phenyl rings and aliphatic protons on the

decyl chain.

¹³C NMR: Shows the number and type of carbon atoms (aliphatic, aromatic, etc.).

³¹P NMR: A highly specific experiment that will show a single peak for the phosphorus atom

in the decyltriphenylphosphonium cation, confirming its chemical environment.

¹¹⁹Sn NMR: Tin has NMR-active isotopes (¹¹⁹Sn and ¹¹⁷Sn), with ¹¹⁹Sn being the most

commonly observed. This experiment is diagnostic for the tin center in the

bromochlorotriphenylstannate anion.

Expected Quantitative Data
¹H NMR (Proton)
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.5-8.0 m 30H
Aromatic protons
(P-Ph & Sn-Ph)

~2.5-2.8 m 2H -P-CH₂-CH₂-

~1.2-1.6 m 16H -(CH₂)₈-

| ~0.8-0.9 | t | 3H | -CH₂-CH₃ |

¹³C NMR (Carbon)

Chemical Shift (δ, ppm) Assignment

~128-135 Aromatic Carbons (P-Ph & Sn-Ph)

~31-32 -CH₂- groups (central part of decyl chain)

~29-30 -P-CH₂-CH₂-

~22-23 -CH₂-CH₃

| ~14 | -CH₂-CH₃ |

³¹P & ¹¹⁹Sn NMR

Nucleus
Expected Chemical Shift
(δ, ppm)

Comments

³¹P ~20-30
Relative to 85% H₃PO₄.
Expected for a
phosphonium salt.

| ¹¹⁹Sn | ~ -50 to -150 | Relative to Sn(CH₃)₄. The shift is sensitive to coordination number and

attached halides. |
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Experimental Protocol
Solvent Selection: Choose a deuterated solvent in which Decafentin is highly soluble.

Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices.

Sample Preparation: Accurately weigh 5-10 mg of Decafentin and dissolve it in 0.6-0.7 mL

of the chosen deuterated solvent in a clean, dry NMR tube. Add a small amount of an

internal standard like tetramethylsilane (TMS) if required, although modern spectrometers

can reference the residual solvent peak.

Instrument Setup: Insert the sample into the NMR spectrometer. The instrument will be tuned

and shimmed to optimize magnetic field homogeneity.

Data Acquisition:

¹H NMR: Acquire a standard 1D proton spectrum.

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. This may require a longer acquisition

time due to the lower natural abundance of ¹³C.

³¹P NMR: Acquire a proton-decoupled ³¹P spectrum. This is a relatively quick experiment.

¹¹⁹Sn NMR: Acquire a proton-decoupled ¹¹⁹Sn spectrum. This may require specialized

probe tuning and longer acquisition times.

Data Processing: Fourier transform the raw data (FID). Phase the spectra and perform

baseline correction. Integrate the ¹H signals and reference all spectra appropriately.

Mass Spectrometry (MS)
Application Note
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing information on

molecular weight and elemental composition. For an ionic compound like Decafentin,

Electrospray Ionization (ESI) is the ideal technique, as it can transfer pre-existing ions from

solution into the gas phase. Liquid Chromatography coupled with tandem MS (LC-MS/MS) is

the preferred method for organotin analysis.
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Molecular Weight Confirmation: ESI-MS will detect the intact decyltriphenylphosphonium

cation and potentially the bromochlorotriphenylstannate anion.

Purity Analysis: LC-MS can separate Decafentin from impurities before detection, allowing

for their identification and quantification.

Structural Fragmentation: Tandem MS (MS/MS) can be used to fragment the parent ions,

providing data that helps confirm the structure of the cationic and anionic components.

Expected Quantitative Data
Ion Mode Expected m/z Formula Exact Mass

[C₃₈H₄₈P]⁺ Positive 379.31 C₂₈H₃₆P 379.2558

[Sn(C₆H₅)₃BrCl]⁻ Negative 464.88 C₁₈H₁₅BrClSn
464.8802 (for

¹²⁰Sn, ⁷⁹Br, ³⁵Cl)

Note: The observed m/z for the anion will show a complex isotopic pattern due to the multiple

isotopes of Sn, Br, and Cl.

Experimental Protocol
Sample Preparation: Prepare a dilute solution of Decafentin (~1-10 µg/mL) in a solvent

compatible with LC-MS, such as a mixture of acetonitrile and water.

LC Method (for LC-MS):

Column: Use a C18 reversed-phase column.

Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1%

formic acid.

Flow Rate: 0.2-0.4 mL/min.

Injection Volume: 5-10 µL.

MS Method (ESI):
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Ionization Mode: Run experiments in both positive and negative ion modes to detect the

cation and anion, respectively.

Capillary Voltage: ~3-4 kV.

Source Temperature: ~120-150 °C.

Mass Range: Scan from m/z 100 to 1000.

Tandem MS (MS/MS): Select the parent ion of interest (e.g., m/z 379.3) and apply collision

energy (e.g., 10-30 eV) to induce fragmentation. Record the resulting product ion

spectrum.

Data Analysis:

In the positive mode, identify the peak corresponding to the decyltriphenylphosphonium

cation.

In the negative mode, identify the isotopic cluster corresponding to the

bromochlorotriphenylstannate anion.

Analyze fragmentation patterns to confirm substructures.

Mechanism of Action
Decafentin acts as a fungicide by disrupting mitochondrial function. It specifically interferes

with the electron transport chain, which is the primary process for energy (ATP) generation in

fungal cells. This disruption leads to a depletion of cellular energy, ultimately causing cell death.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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